5-Bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine
CAS No.: 1823954-38-6
Cat. No.: VC11703710
Molecular Formula: C5H2BrClF3N3
Molecular Weight: 276.44 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1823954-38-6 |
---|---|
Molecular Formula | C5H2BrClF3N3 |
Molecular Weight | 276.44 g/mol |
IUPAC Name | 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine |
Standard InChI | InChI=1S/C5H2BrClF3N3/c6-1-2(5(8,9)10)12-4(7)13-3(1)11/h(H2,11,12,13) |
Standard InChI Key | ACYVWFSEAJZYCV-UHFFFAOYSA-N |
SMILES | C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br |
Canonical SMILES | C1(=C(N=C(N=C1N)Cl)C(F)(F)F)Br |
Introduction
Chemical Identity and Structural Characteristics
The molecular formula of 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine is C₅H₃BrClF₃N₃, with a molecular weight of 275.44 g/mol. Its exact mass is 274.93 g/mol, calculated from isotopic contributions of constituent atoms . The pyrimidine core adopts a planar geometry, with substituents influencing electronic distribution and reactivity. Key structural features include:
-
Bromine at position 5: Enhances electrophilic substitution potential.
-
Chlorine at position 2: Contributes to steric and electronic effects.
-
Trifluoromethyl group at position 6: Imparts electron-withdrawing character, stabilizing the ring against nucleophilic attack.
-
Amine group at position 4: Enables hydrogen bonding and participation in condensation reactions.
Table 1: Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C₅H₃BrClF₃N₃ |
Molecular Weight | 275.44 g/mol |
Exact Mass | 274.93 g/mol |
LogP (Partition Coefficient) | Estimated 2.8–3.2 |
Topological Polar Surface Area | 52.5 Ų (calculated) |
The trifluoromethyl group significantly increases lipophilicity (LogP ≈ 3.0), favoring membrane permeability in biological systems .
Synthetic Routes and Optimization
Synthesis of 5-bromo-2-chloro-6-(trifluoromethyl)pyrimidin-4-amine likely involves multi-step halogenation and functionalization of a pyrimidine precursor. Two plausible pathways are proposed based on analogous methodologies :
Pathway 1: Sequential Halogenation and Trifluoromethylation
-
Bromination of 2-chloro-6-(trifluoromethyl)pyrimidin-4-amine:
-
Chlorination and Purification:
Pathway 2: Direct Trifluoromethylation
-
Construction of Pyrimidine Core:
-
Halogenation Steps:
-
Bromination at position 5 using HBr/H₂O₂.
-
Chlorination via thionyl chloride or phosphorus pentachloride.
-
Table 2: Comparison of Synthetic Pathways
Parameter | Pathway 1 | Pathway 2 |
---|---|---|
Starting Material Cost | Moderate | High (specialized reagents) |
Total Yield | 50–60% | 40–50% |
Purity | >95% (after column chromatography) | >90% (requires recrystallization) |
Pathway 1 offers better scalability, while Pathway 2 allows modular functionalization .
Reactivity and Functionalization
The compound’s reactivity is governed by its electron-deficient pyrimidine ring and substituent effects:
Nucleophilic Aromatic Substitution
-
Bromine and Chlorine Replacement:
Coupling Reactions
-
Suzuki-Miyaura Coupling:
-
Palladium-catalyzed cross-coupling with arylboronic acids replaces bromine, forming biaryl structures.
-
Example: Reaction with phenylboronic acid yields 2-chloro-5-phenyl-6-(trifluoromethyl)pyrimidin-4-amine.
-
Oxidation and Reduction
-
Amine Group Modifications:
Applications in Pharmaceutical Chemistry
Pyrimidine derivatives are pivotal in drug discovery due to their bioavailability and target specificity:
Kinase Inhibition
-
The trifluoromethyl group enhances binding to hydrophobic pockets in kinase active sites.
-
Example: Analogous compounds inhibit EGFR (epidermal growth factor receptor) with IC₅₀ values <100 nM.
-
Antimicrobial Agents
-
Halogenated pyrimidines disrupt microbial DNA synthesis.
Radiopharmaceuticals
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume